The Neuropharmacological Profile of 5-IAI (hydrochloride): A Technical Guide to its Mechanism of Action
The Neuropharmacological Profile of 5-IAI (hydrochloride): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-iodo-2-aminoindan (5-IAI) is a psychoactive substance and a rigid analogue of p-iodoamphetamine, exhibiting entactogenic properties akin to those of MDMA.[1] This technical guide provides an in-depth exploration of the mechanism of action of 5-IAI (hydrochloride), synthesizing current research findings to offer a comprehensive resource for the scientific community. By delving into its molecular interactions with monoamine transporters and receptors, we elucidate the neurochemical underpinnings of its pharmacological effects. This document is intended to serve as a foundational reference for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system.
Introduction: The Chemical and Pharmacological Landscape of 5-IAI
5-IAI belongs to the 2-aminoindane class of compounds, which are structurally related to amphetamines.[2] Its rigid structure, conferred by the indane ring system, distinguishes it from more flexible amphetamine analogues. This structural constraint has significant implications for its pharmacological activity, contributing to a distinct receptor and transporter interaction profile.
Initially synthesized in the 1990s by a team led by David E. Nichols at Purdue University, 5-IAI was investigated as a non-neurotoxic analogue of p-iodoamphetamine.[3] While it has been explored as a research chemical, it has also emerged in recreational drug markets, often marketed as a "legal high" with effects comparable to MDMA.[1] Understanding its precise mechanism of action is therefore critical for both toxicological assessment and for exploring its potential as a pharmacological tool.
Core Mechanism of Action: A Serotonin-Dominant Monoamine Releaser
The primary mechanism of action of 5-IAI is the induction of monoamine release, particularly serotonin.[4] It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a pronounced selectivity for serotonin release over dopamine and norepinephrine.[4] This profile is central to its characteristic entactogenic and psychoactive effects.
Interaction with Monoamine Transporters
5-IAI exerts its effects by interacting with the transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft. By binding to these transporters, it is believed to induce a conformational change that reverses their function, leading to the non-vesicular release of neurotransmitters into the synapse.
The binding affinities (Ki) of 5-IAI for the human monoamine transporters have been quantified in vitro, providing a clear indication of its preferential interaction with the serotonin transporter.
| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (nM) |
| Serotonin Transporter (SERT) | 879 | 241 or 2,500 |
| Norepinephrine Transporter (NET) | 311 | 612 or 760 |
| Dopamine Transporter (DAT) | 992 | 992 or 2,300 |
| Table 1: Binding affinities and functional inhibition of 5-IAI at human monoamine transporters. Data from two separate studies are presented for functional inhibition, reflecting experimental variability.[4] |
The data clearly indicates a higher affinity of 5-IAI for the norepinephrine transporter in terms of binding, yet functional assays suggest a more potent inhibition of the serotonin transporter in some studies. This highlights the importance of considering both binding and functional data when characterizing the pharmacological profile of a compound. The relative potency for inducing monoamine release follows the order: Serotonin > Dopamine > Norepinephrine.[4]
Receptor Binding Profile
In addition to its effects on monoamine transporters, 5-IAI exhibits significant binding affinity for several serotonin and adrenergic receptor subtypes. This direct receptor interaction likely contributes to the nuances of its pharmacological effects, distinguishing it from other releasing agents.
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | High Affinity |
| 5-HT2A | High Affinity |
| 5-HT2B | High Affinity |
| 5-HT2C | High Affinity |
| α2A-adrenergic | Affinity |
| α2B-adrenergic | Affinity |
| α2C-adrenergic | Affinity |
| Table 2: Receptor binding affinities of 5-IAI. "High Affinity" and "Affinity" are noted where specific Ki values were not available in the cited literature.[4] |
The high affinity for the 5-HT2A receptor is particularly noteworthy, as this receptor is a key target for classic psychedelic drugs.[5] This interaction may contribute to some of the perceptual alterations reported with 5-IAI use.
Diagram 2: Molecular targets of 5-IAI (hydrochloride).
Experimental Methodologies for Elucidating the Mechanism of Action
The characterization of 5-IAI's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. These assays are fundamental to understanding the molecular interactions and physiological consequences of this compound.
In Vitro Radioligand Binding Assays
Principle: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[6] This is achieved by measuring the displacement of a radiolabeled ligand with known binding characteristics by the unlabeled test compound (5-IAI). The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Exemplary Protocol for SERT Binding Assay:
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Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated by centrifugation.
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Assay Setup: The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand specific for SERT (e.g., [³H]-citalopram), and varying concentrations of 5-IAI.
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Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of 5-IAI. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 3: Workflow for a radioligand binding assay.
In Vivo Microdialysis
Principle: In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7] A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution is slowly perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the perfusate, which is then collected and analyzed.
Exemplary Protocol for Measuring Serotonin Release:
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Surgical Implantation: A guide cannula for the microdialysis probe is surgically implanted into a specific brain region of an anesthetized rat (e.g., the striatum or prefrontal cortex).
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Recovery: The animal is allowed to recover from surgery for several days.
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Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. A physiological saline solution is continuously perfused through the probe at a low flow rate (e.g., 1-2 µL/min).
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Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
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Drug Administration: 5-IAI (hydrochloride) is administered to the animal (e.g., via intraperitoneal injection).
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Post-Drug Collection: Dialysate samples continue to be collected to measure the changes in serotonin levels following drug administration.
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Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
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Data Analysis: The post-drug serotonin levels are expressed as a percentage of the baseline levels to determine the magnitude and time course of the drug-induced serotonin release.
Conclusion and Future Directions
The mechanism of action of 5-IAI (hydrochloride) is primarily characterized by its function as a potent serotonin-releasing agent, with additional, less pronounced effects on norepinephrine and dopamine systems.[3][4] Its interaction with a range of serotonin receptors further contributes to its complex pharmacological profile.[4] The methodologies of radioligand binding assays and in vivo microdialysis have been instrumental in elucidating these mechanisms.
For drug development professionals, the selective serotonergic activity of 5-IAI, coupled with a reportedly lower neurotoxic potential compared to some amphetamine analogues, presents an interesting scaffold for the design of novel therapeutic agents.[3] However, the potential for abuse and the reported adverse effects, such as anxiety and hallucinations, necessitate a cautious approach.[5]
Future research should focus on obtaining more precise quantitative data on the EC50 values for monoamine release and the functional activity of 5-IAI at its target receptors. Further in vivo studies are also warranted to fully characterize its behavioral effects and to comprehensively assess its safety profile. A deeper understanding of the structure-activity relationships within the 2-aminoindane class will be invaluable for the rational design of compounds with optimized therapeutic properties.
References
-
5-IAI. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
- Anwar, M., Le, T., Bull, C., et al. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience. 2017;8(11):2466-2476. doi:10.1021/acschemneuro.7b00223
-
Cozzi, N. V., Liechti, M. E., & Nichols, D. E. K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. ResearchGate. Published online 2013. Accessed January 29, 2024. [Link]
- Coppola, M., & Mondola, R. 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. 2013;218(1):24-29. doi:10.1016/j.toxlet.2013.01.008
- Nichols, D. E., Johnson, M. P., & Oberlender, R. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Pharmacology Biochemistry and Behavior. 1991;38(1):135-139. doi:10.1016/0091-3057(91)90601-w
- Coppola, M., & Mondola, R. Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy. 2012;3(5). doi:10.4172/2155-6105.1000134
- Ramesh, V., & S, S. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Journal of Pharmacy and Pharmacology. 2010;62(8):959-972. doi:10.1111/j.2042-7158.2010.01124.x
- Kim, S. W., Kim, J. M., Shin, H. S., et al. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Archives of Pharmacal Research. 2011;34(7):1177-1183. doi:10.1007/s12272-011-0715-z
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 29, 2024. [Link]
- Bylund, D. B. Radioligand binding methods for membrane preparations and intact cells. In: Current Protocols in Pharmacology. ; 2004.
- Canale, V., Satała, G., Staroń, J., et al. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry. 2018;26(10):2716-2727. doi:10.1016/j.bmc.2018.04.018
- Daws, L. C., Gould, G. G., & Toney, G. M. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. 2013;4(5):785-796. doi:10.1021/cn400072f
-
5-HT2A receptor. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]
- Nakahara, D., Ozaki, N., & Nagatsu, T. A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Biol. Proced. Online. 1989;1(2):101-112. doi:10.1007/BF02833832
- Yuan, D., Shan, J., & Zhang, Y. Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology. 2016;12(4):e1004844. doi:10.1371/journal.pcbi.1004844
- Coppola, M., & Mondola, R. Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA? Journal of Addiction Research & Therapy. 2012;03(05). doi:10.4172/2155-6105.1000134
-
Entactogen. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]
- Stenfors, C., & Ross, S. B. Changes in extracellular 5-HIAA concentrations as measured by in vivo microdialysis technique in relation to changes in 5-HT release. Psychopharmacology. 2004;173(1-2):16-27. doi:10.1007/s00213-003-1736-z
-
Williams, C. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Published online 2000. Accessed January 29, 2024. [Link]
- Zhang, Y., & Wang, M. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016;2(1):1-10. doi:10.1007/s41048-016-0013-y
-
5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate. Amuza Inc. Published February 12, 2020. Accessed January 29, 2024. [Link]
Sources
- 1. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entactogen - Wikipedia [en.wikipedia.org]
- 3. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-IAI - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
